2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride
Description
Properties
CAS No. |
1215419-42-3 |
|---|---|
Molecular Formula |
C9H16Cl2N2O2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-[(2,4-diaminophenyl)methoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-8-2-1-7(9(11)5-8)6-13-4-3-12;;/h1-2,5,12H,3-4,6,10-11H2;2*1H |
InChI Key |
FDBIBTMHYXHABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)COCCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminobenzyl alcohol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product .
Industrial Production Methods
In industrial settings, the production of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
- CAS No.: 66422-95-5
- Molecular Formula : C₈H₁₂N₂O₂·2HCl
- Molecular Weight : 241.11 g/mol
- Physical Properties: Grey to pale pink-grey powder, nonflammable, soluble in water .
Primary Use :
Oxidative hair dye ingredient, with a maximum concentration of 4% when combined with hydrogen peroxide (H₂O₂) . It functions by forming colored complexes upon oxidation, enabling permanent hair coloring .
Comparison with Structurally and Functionally Similar Compounds
Hydroxyzine Dihydrochloride
- IUPAC Name: Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, dihydrochloride
- CAS No.: 2192-20-3
- Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl
- Molecular Weight : 447.83 g/mol
- Primary Use : First-generation antihistamine with sedative, anxiolytic, and antiemetic properties .
- Key Differences: Structural complexity includes a piperazine ring and chlorophenyl group, unlike the simpler phenoxyethanol backbone of the target compound. Pharmacopeial standards (USP, Ph Eur) ensure pharmaceutical-grade purity (98–102%) . Solubility in organic solvents (ethanol, chloroform) contrasts with the water solubility of 2,4-diaminophenoxyethanol dihydrochloride .
2,4-Diaminoanisole Dihydrochloride
- IUPAC Name : 4-Methoxy-1,3-benzenediamine dihydrochloride
- CAS No.: 614-94-8
- Molecular Formula : C₇H₁₀N₂O·2HCl
- Molecular Weight : 211.07 g/mol
- Primary Use : Intermediate in dye synthesis, particularly for hair and textiles .
- Key Differences: Methoxy substitution instead of ethoxyethanol group reduces molecular weight and alters solubility.
2,4-Diaminophenol Xetanol Hydrochloride
- IUPAC Name: Ethanol, 2-(2,4-diamino-5-methylphenol)-, dihydrochloride
- CAS No.: 113715-27-8
- Function : Oxidative hair dye with methyl substitution on the benzene ring.
- Limited toxicological data compared to the well-studied percutaneous absorption of 2,4-diaminophenoxyethanol dihydrochloride .
Comparative Data Table
Research Findings and Implications
- Efficacy in Cosmetics: 2,4-Diaminophenoxyethanol dihydrochloride’s ethoxyethanol group enhances water solubility, facilitating formulation in oxidative hair dyes . In contrast, 2,4-diaminoanisole’s methoxy group may limit solubility but increases stability in acidic conditions .
- Toxicity Profiles: Hydroxyzine’s extensive pharmacopeial data supports its safe use in pharmaceuticals , whereas cosmetic derivatives like 2,4-diaminophenoxyethanol require further chronic toxicity studies despite existing absorption data .
- Regulatory Challenges: IARC’s focus on 2,4-diaminoanisole highlights the need for similar rigorous evaluations for phenoxyethanol derivatives in cosmetics .
Biological Activity
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride, also known as 2-(2',4'-diaminophenoxy)ethanol dihydrochloride, is a compound with potential applications in various therapeutic areas. Its biological activity has been studied in the context of genetic toxicity, antiviral properties, and its role as a pharmaceutical agent. This article provides a comprehensive overview of its biological activity based on diverse research sources.
- Molecular Formula : C9H16Cl2N2O2
- Molecular Weight : 255.14 g/mol
- CAS Number : 1215419-42-3
Genetic Toxicity Studies
A significant study evaluated the genetic activity of 2-(2',4'-diaminophenoxy)ethanol through various in vitro and in vivo tests. The compound was assessed using:
- Ames Test : This test showed no significant mutagenic activity when urine from mice treated with the compound was analyzed.
- Mouse Dominant-Lethal Assay : The results indicated no evidence of genetic toxicity.
- Spot Test for Somatic Mutation : Similar to the previous tests, the results were negative, suggesting that the compound does not induce mutations in somatic cells at the tested doses (15 to 1500 mg/kg body weight) .
Antiviral Activity
Research indicates that compounds related to 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride exhibit antiviral properties, particularly against Hepatitis C virus (HCV). A patent describes methods for treating HCV infections using pharmaceutical compositions that include this compound. The mechanism involves interference with the viral life cycle, highlighting its potential as an antiviral agent .
Safety and Toxicology
The safety profile of 2-(2',4'-diaminophenoxy)ethanol dihydrochloride has been investigated:
- LD50 in Rats : Approximately 1000 mg/kg via gavage, indicating moderate toxicity.
- Irritation Potential : The compound is irritating to eyes but not to skin and is not sensitizing in guinea pigs .
- Mutagenicity : No evidence of mutagenicity was found, reinforcing its safety for potential therapeutic use .
Case Studies and Applications
- Hair Dye Ingredient : The compound has been utilized as a hair dye ingredient, where its safety and efficacy were assessed through genetic toxicity studies.
- Antitumor Research : Related compounds have shown promise in developing anti-tumor agents. For instance, derivatives like 9-anilinothiazolo[5,4-b]quinoline have been synthesized using 3,5-diaminobenzyl alcohol derived from this compound .
Summary of Findings
| Study Type | Results |
|---|---|
| Ames Test | Negative for mutagenicity |
| Mouse Dominant-Lethal Assay | No genetic toxicity observed |
| Antiviral Activity | Potential against HCV |
| LD50 (Rats) | ~1000 mg/kg |
| Eye Irritation | Yes |
| Skin Sensitization | No |
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride?
- Methodological Answer : A common approach involves nucleophilic substitution reactions under controlled acidic or basic conditions. For example, 2,4-diaminophenol derivatives can react with ethylene glycol intermediates in the presence of hydrochloric acid to form the dihydrochloride salt. Purification typically employs recrystallization from ethanol or methanol to achieve >95% purity, as validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and ethanol backbone signals (δ 3.5–4.5 ppm).
- Mass Spectrometry (MS) : Confirms the molecular ion peak at m/z 241.11 (C8H12N2O2·2HCl) .
- IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
- Emergency Measures : Immediate access to eye-wash stations and safety showers, as per OSHA standards .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm over 7–14 days.
- Data Interpretation : Degradation products (e.g., free diamines or oxidized species) indicate instability. Cosmetic formulation studies suggest stability in mildly acidic conditions (pH 5–6) .
Q. What strategies resolve contradictions in purity data from different synthetic routes?
- Methodological Answer :
- Orthogonal Analytical Methods : Combine HPLC (for purity) with elemental analysis (C, H, N, Cl) to verify stoichiometry .
- Batch Comparison : Compare yields and impurity profiles (e.g., residual solvents or unreacted intermediates) from routes using 2-chloroethanol vs. glycidol derivatives .
Q. How to design experiments to study its interactions with biological macromolecules?
- Methodological Answer :
- In Vitro Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for DNA or proteins.
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and track localization in cell lines via confocal microscopy .
Q. What mechanistic insights explain its reactivity in oxidation/reduction reactions?
- Methodological Answer :
- Oxidation Pathways : Under acidic conditions, the ethanol moiety may oxidize to acetic acid derivatives, detectable via GC-MS.
- Reduction Reactions : Lithium aluminum hydride (LiAlH4) reduces the dihydrochloride to primary amines, confirmed by TLC and 1H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
